2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
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Description
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole . It has been synthesized and evaluated as an antimicrobial agent . The compound has shown promising activities and is considered a potential antimicrobial .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, involves condensing the methyl benzoate and methyl salicylate with various substituents . The structures of these compounds were established based on elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1 H nuclear magnetic resonance (NMR), and mass spectral data .Chemical Reactions Analysis
The 1,2,4-triazole derivatives have been subjected to in vitro antibacterial and antifungal screening against four different bacterial and fungal strains . Some of them exhibit promising activities .Mechanism of Action
Target of Action
The primary targets of the compound “2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide” are currently unknown. The compound contains a 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol moiety , which is known to be used in the synthesis of various organic compounds . .
Mode of Action
Compounds containing a 4-amino-5-phenyl-4h-1,2,4-triazole-3-thiol moiety have been shown to participate in hydrogen bonding interactions , which could potentially influence their interaction with biological targets.
Pharmacokinetics
The compound’s solubility might be low in water but it could dissolve in organic solvents such as ether, ethanol, and dichloromethane . This could potentially affect its bioavailability.
Future Directions
The development of new and different antimicrobial drugs is a very important objective and many research programs are directed towards the design of new antimicrobial agents . The 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent antimicrobial molecules .
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-8-9-15(25-2)14(10-12)20-16(24)11-26-18-22-21-17(23(18)19)13-6-4-3-5-7-13/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLBJYCIQYSMKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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